rac 1-Oleoyl-2-linoleoylglycerol-d5
Description
Chemical Classification and Nomenclature
This compound belongs to the diacylglycerol class of glycerolipids, characterized by a glycerol backbone esterified with two fatty acid chains. The systematic IUPAC name is (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate, reflecting its stereochemistry and deuterium substitution pattern. The "rac" designation indicates a racemic mixture of stereoisomers at the glycerol sn-1 and sn-2 positions.
The molecular formula is C₃₉D₅H₆₅O₅, with a molecular weight of 624.001 g/mol. Deuterium atoms are incorporated at the 1,1,2,3,3 positions of the glycerol moiety, preserving the chemical reactivity while creating distinct mass spectral signatures. The fatty acid composition combines oleic acid (18:1Δ⁹) at the sn-1 position and linoleic acid (18:2Δ⁹,¹²) at sn-2, mirroring common mammalian DAG configurations.
Table 1: Structural Features of this compound
| Property | Specification |
|---|---|
| Glycerol Modification | 1,1,2,3,3-pentadeuterated backbone |
| Fatty Acid Composition | Oleoyl (sn-1), Linoleoyl (sn-2) |
| Molecular Formula | C₃₉D₅H₆₅O₅ |
| CAS Registry Number | 106292-55-1 |
Historical Context in Glycerolipid Research
The discovery of lipin proteins as phosphatidate phosphatases in 2001 marked a turning point in understanding DAG biosynthesis. Prior to this breakthrough, diacylglycerol quantification relied on laborious chromatographic methods with limited sensitivity. The development of deuterated internal standards like this compound emerged from two decades of advances in mass spectrometry and lipidomics.
Early DAG studies focused on their role as protein kinase C activators and second messengers. However, methodological limitations obscured quantitative analyses of DAG subspecies. The introduction of stable isotope-labeled standards in the 2010s enabled precise measurement of DAG molecular species, revolutionizing lipid flux studies in metabolic disorders. This compound specifically addresses the need for standardized quantification of 18:1/18:2-DAG isoforms prevalent in mammalian tissues.
Significance as a Deuterated Diacylglycerol Standard
Deuteration creates a mass shift of +5 atomic mass units compared to endogenous DAGs, allowing discrimination via high-resolution mass spectrometry. The strategic placement of deuterium in non-exchangeable positions ensures isotopic stability during sample preparation and analysis. This contrasts with earlier deuterated standards prone to hydrogen-deuterium exchange, which compromised quantitative accuracy.
In lipidomic workflows, this compound serves multiple functions:
- Normalization of extraction efficiency across sample batches
- Correction for ion suppression effects in electrospray ionization
- Internal calibration for absolute quantification
Table 2: Applications in Analytical Chemistry
| Application | Purpose | Source |
|---|---|---|
| LC-MS/MS Quantitation | Correct matrix effects | |
| Lipid Extraction QC | Monitor procedural losses | |
| Inter-laboratory QC | Standardize cross-platform analyses |
Role in Lipidomic Analysis
Modern lipidomics platforms integrate this compound into multiplexed internal standard cocktails covering 15+ lipid classes. Its inclusion enables simultaneous quantification of DAGs alongside phospholipids, sphingolipids, and triacylglycerols. The compound's ionization characteristics in positive-mode electrospray match endogenous DAGs, ensuring comparable extraction voltages and collision energies.
Properties
Molecular Formula |
C₃₉H₆₅D₅O₅ |
|---|---|
Molecular Weight |
624 |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid 1-(Hydroxymethyl)-2-[[(9Z)-1-oxo-9-octadecenyl]_x000B_oxy]ethyl Ester-d5; 1-Oleo-2-linolein-d5 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Research Applications
Model Compound for Esterification Studies
- Rac 1-Oleoyl-2-linoleoylglycerol-d5 serves as a model compound in the study of esterification and transesterification reactions. Its unique fatty acid composition allows researchers to investigate the kinetics and mechanisms of these reactions under various conditions.
Biochemical Pathways
- The compound is involved in lipid metabolism, specifically in the hydrolysis of triglycerides mediated by lipoprotein lipase. Understanding its interactions with enzymes can provide insights into metabolic pathways and energy homeostasis.
Biological Applications
Lipid Metabolism
- Research indicates that this compound influences lipid profiles by increasing high-density lipoproteins (HDL) while reducing low-density lipoproteins (LDL). This suggests potential cardiovascular benefits associated with its consumption.
Anti-inflammatory Properties
- Studies have demonstrated that this compound exhibits anti-inflammatory effects by modulating cytokine production in macrophages, indicating its potential use in managing inflammatory diseases.
Medical Applications
Drug Delivery Systems
- This compound is explored for its role in lipid-based drug delivery systems. Its ability to form liquid crystalline phases enhances the bioavailability of encapsulated drugs, making it a valuable component in pharmaceutical formulations.
Skin Treatment Formulations
- Due to its moisturizing and skin-softening properties, this compound is utilized in cosmetic formulations aimed at improving skin hydration and barrier function.
Industrial Applications
Cosmetic and Personal Care Products
- The emollient properties of this compound make it a popular ingredient in cosmetics and personal care products. Its ability to improve skin texture and hydration is leveraged in various formulations.
| Biological Activity | This compound | Other Triacylglycerols |
|---|---|---|
| Lipoprotein Lipase Interaction | Yes | Varies |
| Modulation of Protein Kinase C | Yes | Yes |
| Anti-inflammatory Effects | Significant | Limited |
Impact on Lipid Profiles
A study investigating the effects of this compound on lipid profiles found that it significantly increased HDL levels while reducing LDL levels in animal models. This suggests potential cardiovascular benefits associated with its consumption.
Effects on Inflammation
Research highlighted that this compound exhibits anti-inflammatory properties by modulating cytokine production in macrophages. This finding indicates its potential use in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Triacylglycerols (TAGs)
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol-d5
- Molecular Formula: Not explicitly stated, but inferred to include palmitic (C16:0), oleic (C18:1), and linoleic (C18:2) acids.
- Key Differences: Positional Isomerism: Fatty acids are distributed as sn-1 (palmitoyl), sn-2 (oleoyl), sn-3 (linoleoyl), differing from the target compound’s sn-1 oleoyl and sn-2 linoleoyl arrangement. Applications: Major component in palm oil glycerides; used to study TAG biosynthesis and lipase specificity . Deuterium Impact: Deuterium labeling alters mass spectrometry signals (e.g., m/z shifts), enabling precise quantification in complex lipid mixtures .
1-Linoleoyl-rac-glycerol-d5 (CAS 1795137-84-6)
Non-Deuterated Analogues
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (CAS 135092-48-7)
- Structure: TAG with sn-1 linoleoyl (C18:2), sn-2 oleoyl (C18:1), and sn-3 stearoyl (C18:0).
- Key Differences :
1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol (CAS 108961-58-6)
- Molecular Formula : C53H96O6 (MW: 829.33 g/mol).
- Key Differences: Chain Length Variability: Incorporates myristic (C14:0), linoleic (C18:2), and oleic (C18:1) acids, enhancing solubility in polar solvents (e.g., methanol). Physicochemical Properties: Lower viscosity compared to saturated TAGs, suitable for emulsion studies .
Physicochemical and Functional Comparisons
| Property | rac 1-Oleoyl-2-linoleoylglycerol-d5 | 1-Palmitoyl-2-oleoyl-3-linoleoyl-d5 | 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol |
|---|---|---|---|
| Molecular Weight | 624.001 g/mol | ~820–840 g/mol (estimated) | ~885 g/mol (estimated) |
| Fatty Acid Positions | sn-1: Oleoyl; sn-2: Linoleoyl | sn-1: Palmitoyl; sn-3: Linoleoyl | sn-1: Linoleoyl; sn-3: Stearoyl |
| Deuterium Labeling | Yes (5D) | Yes (5D) | No |
| Storage Temp. | -86°C | -20°C (typical for TAGs) | -20°C |
| Key Applications | Metabolic tracing | Palm oil research | Lipid crystallization studies |
Preparation Methods
Chemical Synthesis via Steglich Esterification
The Steglich esterification method is widely employed for introducing deuterated acyl chains at specific sn-positions. For this compound, the process involves:
-
Deuterated Fatty Acid Preparation : Oleic acid-d5 and linoleic acid-d5 are synthesized via platinum-catalyzed H/D exchange reactions, achieving >98% isotopic enrichment.
-
Regioselective Esterification :
-
Step 1 : Glycerol is selectively protected at the sn-1 and sn-3 positions using tert-butyldimethylsilyl (TBDMS) groups.
-
Step 2 : The sn-2 position is esterified with linoleic acid-d5 using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
-
Step 3 : Deprotection of TBDMS groups followed by esterification of the sn-1 position with oleic acid-d5.
-
Table 1: Reaction Conditions for Steglich Esterification
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 0–4°C (Step 2); RT (Step 3) |
| Catalyst | DMAP (0.1 equiv) |
| Yield | 68–72% |
Enzymatic Synthesis Using Lipase Catalysts
Enzymatic methods offer superior regioselectivity and avoid harsh reaction conditions. Key steps include:
-
Substrate Preparation : 1,3-Di-O-benzylglycerol is used to block the sn-1 and sn-3 positions.
-
Lipase-Catalyzed Esterification :
Table 2: Enzymatic vs. Chemical Synthesis Comparison
| Metric | Chemical Method | Enzymatic Method |
|---|---|---|
| Regiopurity | 89–92% | 98–99% |
| Isotopic Purity | 96% | 97% |
| Reaction Time | 48–72 hrs | 24–36 hrs |
| Scalability | Limited by DCC toxicity | High (immobilized enzymes) |
Purification and Characterization
Chromatographic Purification
Crude products are purified via:
Spectroscopic Validation
-
NMR Analysis :
-
Mass Spectrometry :
Optimization Challenges and Solutions
Acyl Migration Mitigation
Acyl migration during synthesis reduces regiopurity. Strategies include:
Isotopic Dilution
Trace protonated fatty acids can dilute deuterium enrichment. Countermeasures:
-
Distillation : Deuterated fatty acids are distilled under reduced pressure (0.1 mmHg) before use.
-
Stoichiometric Excess : 2.5x molar excess of deuterated acids ensures complete incorporation.
Applications in Lipidomics
This compound serves as a critical internal standard for:
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling rac 1-Oleoyl-2-linoleoylglycerol-d5 in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear protective gloves, respiratory filters (for brief exposure), and safety goggles. Use independent respiratory devices for prolonged exposure .
- Emergency Procedures : In case of skin contact, rinse immediately with water. For eye exposure, flush with water for several minutes and seek medical attention if irritation persists .
- Storage : Store in a well-ventilated, cool environment to avoid thermal decomposition .
- Waste Disposal : Dispose via regulated chemical waste channels; avoid sewage systems due to water hazard class 2 classification .
Q. How should researchers design experiments to synthesize this compound with minimal isomer interference?
- Methodological Answer :
- Protection Strategies : Use benzylidene acetal groups to protect hydroxyl groups at sn-1 and sn-3 positions, ensuring selective esterification at sn-2 .
- Reaction Optimization : Employ quantum chemical calculations to predict reaction paths and optimize conditions (e.g., temperature, catalysts) to minimize side reactions .
- Purification : Use preparative HPLC with chiral columns to separate isomers, ensuring >98% purity .
Q. What analytical techniques are recommended for verifying the structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (882.768 Da) and deuterium incorporation using high-resolution MS .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify ester linkages and stereochemistry .
- Chromatography : Utilize reversed-phase HPLC with UV detection (205 nm) to assess purity and detect trace isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in lipidomic data arising from isomer interference in this compound studies?
- Methodological Answer :
- Isomer-Specific Analysis : Use tandem mass spectrometry (MS/MS) to differentiate sn-1/sn-3 positional isomers based on fragmentation patterns .
- Computational Modeling : Apply molecular dynamics simulations to predict isomer stability and interactions in lipid bilayers .
- Cross-Validation : Compare results with synthetic standards (e.g., rac-OPO and rac-OOP) to validate quantification accuracy .
Q. What experimental strategies mitigate deuterium isotope effects in studies using this compound?
- Methodological Answer :
- Controlled Synthesis : Ensure uniform deuterium labeling at sn-1 and sn-3 positions to avoid kinetic isotope effects during enzymatic assays .
- Temperature Calibration : Conduct reactions at −20°C to stabilize deuterated bonds and reduce exchange with protiated solvents .
- Validation : Use isotopic dilution mass spectrometry to correct for potential signal suppression in complex matrices .
Q. How can computational tools enhance the design of experiments involving this compound?
- Methodological Answer :
- Reaction Path Prediction : Employ density functional theory (DFT) to identify transition states and optimize esterification conditions .
- Data Mining : Use cheminformatics platforms (e.g., ICReDD) to correlate experimental parameters (e.g., solvent polarity, catalyst) with yield .
- Machine Learning : Train models on existing lipidomics datasets to predict optimal reaction pathways and impurity profiles .
Data Reporting and Validation
Q. What are the best practices for documenting experimental protocols involving this compound?
- Methodological Answer :
- Structured Reporting : Follow guidelines for Materials and Methods sections, specifying synthesis steps, instrumentation (e.g., HPLC column type), and statistical tests .
- Metadata Annotation : Include batch numbers, storage conditions (−86°C), and deuterium enrichment levels (e.g., 98% D5) to ensure reproducibility .
- Open Data : Share raw spectral data (NMR, MS) in public repositories like MetaboLights for cross-lab validation .
Ecological and Stability Considerations
Q. How does this compound behave in environmental systems, and what are its ecological implications?
- Methodological Answer :
- Biodegradation Studies : Conduct OECD 301B tests to assess aerobic degradation rates in soil and water .
- Bioaccumulation Potential : Measure log Kow values (estimated >8) to evaluate lipid solubility and environmental persistence .
- Mitigation : Implement containment protocols (e.g., secondary containment trays) to prevent groundwater contamination during disposal .
Synthesis and Structural Modification
Q. What strategies enable selective modification of this compound for functional studies?
- Methodological Answer :
- Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica Lipase B) to selectively cleave sn-1/sn-3 esters while preserving deuterium labels .
- Chemical Derivatization : Introduce fluorescent tags (e.g., BODIPY) at the free hydroxyl group for imaging lipid trafficking in cellular models .
- Crosslinking : Employ UV-activated diazirine groups to study lipid-protein interactions in membrane mimetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
